

3-Bromo-5-iodo-1H-indazole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Bromo-5-iodo-1H-indazole

Cat. No.: B1292451

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In-depth Technical Guide: 3-Bromo-5-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 885519-16-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₄BrIN₂[\[1\]](#)[\[5\]](#)

Molecular Weight: 322.93 g/mol [\[5\]](#)

Property	Value	Reference
CAS Number	885519-16-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₄ BrIN ₂	[1] [5]
Molecular Weight	322.93 g/mol	[5]

Introduction to 3-Bromo-5-iodo-1H-indazole

3-Bromo-5-iodo-1H-indazole is a halogenated derivative of the indazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The indazole core is recognized as a "privileged

scaffold" due to its ability to interact with a wide range of biological targets. The presence of bromine and iodine atoms at specific positions on the indazole ring offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Indazole derivatives, as a class, have garnered significant attention for their diverse pharmacological activities, including their roles as kinase inhibitors in oncology.^{[6][7]} The strategic placement of halogens, as seen in **3-Bromo-5-iodo-1H-indazole**, can significantly influence the compound's physicochemical properties and its interaction with target proteins.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-iodo-1H-indazole** is not readily available in the public domain, a general approach can be inferred from the synthesis of its isomers and related indazole derivatives. The synthesis of bromo-iodo-1H-indazoles typically involves the halogenation of a suitable indazole precursor.

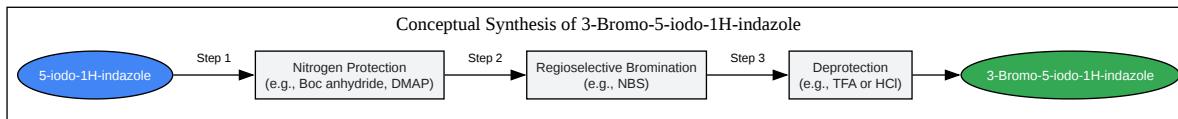
General Synthetic Approach:

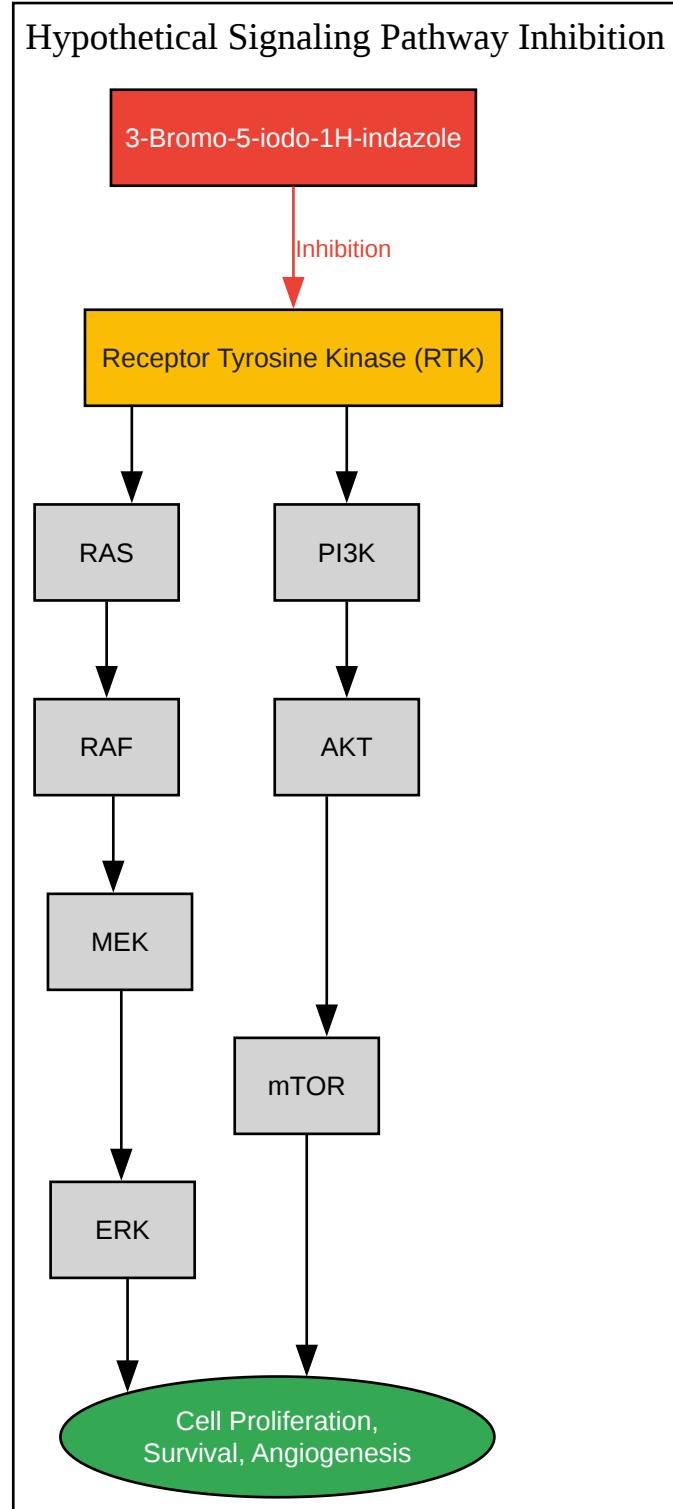
A plausible synthetic route would involve a two-step process starting from 5-iodo-1H-indazole:

- Protection of the Indazole Nitrogen: The nitrogen at the 1-position of the indazole ring is often protected to control the regioselectivity of the subsequent bromination. Common protecting groups include tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP).
- Regioselective Bromination: The protected 5-iodo-1H-indazole would then be subjected to bromination. Reagents like N-Bromosuccinimide (NBS) are commonly used for the regioselective introduction of a bromine atom at the 3-position of the indazole ring.
- Deprotection: The final step would involve the removal of the protecting group to yield **3-Bromo-5-iodo-1H-indazole**.

Illustrative Experimental Workflow:

Below is a conceptual workflow for the synthesis, based on general procedures for similar compounds.





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